3-(4-Bromobenzoyl)piperidine
CAS No.:
Cat. No.: VC16232197
Molecular Formula: C12H14BrNO
Molecular Weight: 268.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrNO |
|---|---|
| Molecular Weight | 268.15 g/mol |
| IUPAC Name | (4-bromophenyl)-piperidin-3-ylmethanone |
| Standard InChI | InChI=1S/C12H14BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-8H2 |
| Standard InChI Key | YNYIOASGWYJBKT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)C(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-(4-bromobenzoyl)piperidine is , with a molecular weight of 276.15 g/mol. The compound consists of a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) acylated at the nitrogen by a 4-bromobenzoyl group. The bromine atom at the para position of the benzoyl moiety introduces significant steric and electronic effects, influencing both reactivity and biological interactions .
Key structural attributes:
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Piperidine ring: Adopts a chair conformation, with the nitrogen atom serving as a site for functionalization.
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4-Bromobenzoyl group: The electron-withdrawing bromine atom enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attack in synthetic modifications .
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Chirality: If synthesized with specific stereochemistry, the compound may exhibit enantiomeric forms, though this depends on the synthetic route .
Synthetic Routes and Methodologies
Acylation of Piperidine
The most direct route to 3-(4-bromobenzoyl)piperidine involves the acylation of piperidine with 4-bromobenzoyl chloride. This reaction typically proceeds under Schotten-Baumann conditions, where the amine reacts with the acyl chloride in the presence of a base such as sodium hydroxide:
This method is analogous to the synthesis of 1-(3-bromobenzoyl)piperidine-2-carboxamide, where acylation is followed by additional functionalization .
Cyclization Strategies
Alternative approaches may utilize cyclization reactions. For example, the Dieckmann condensation—a method widely employed for piperidone synthesis—could be adapted by starting with a diester precursor bearing a 4-bromophenyl group. Subsequent decarboxylation and reduction steps would yield the target compound :
Catalytic Methods
Palladium-catalyzed cross-coupling reactions offer a modern pathway for introducing the bromobenzoyl moiety. For instance, Suzuki-Miyaura coupling could attach a pre-functionalized benzoyl group to a piperidine precursor, though this requires prior installation of a boronic ester on the aromatic ring .
Physicochemical Properties
While experimental data for 3-(4-bromobenzoyl)piperidine are scarce, properties can be extrapolated from analogous compounds:
Molecular Modeling and Docking Insights
In silico studies of analogous piperidines reveal critical binding motifs:
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Hydrogen bonding: The piperidine nitrogen often forms hydrogen bonds with aspartate residues in opioid receptors .
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Hydrophobic interactions: The 4-bromophenyl group occupies hydrophobic pockets in both DHFR and neurotransmitter transporters .
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Steric effects: Bulky substituents like bromine can modulate selectivity between receptor subtypes, reducing off-target effects .
Challenges and Future Directions
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Stereochemical Control: Asymmetric synthesis methods are needed to access enantiopure forms, which may differ in bioactivity .
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Toxicity Profiling: Brominated aromatics can exhibit hepatotoxicity; detailed in vitro and in vivo studies are essential .
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Targeted Delivery: Nanoparticle encapsulation or prodrug strategies could enhance bioavailability, given the compound’s lipophilicity .
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